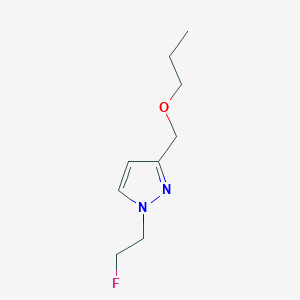

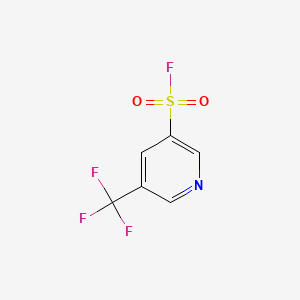

![molecular formula C23H18N4O3S B3013291 4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-59-7](/img/structure/B3013291.png)

4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds

The study presented in the first paper focuses on the synthesis of various heterocyclic derivatives from a key precursor, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This compound was obtained through the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate. The synthetic pathways explored include regioselective attacks and cyclization, leading to the formation of heterocyclic compounds with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The study highlights the versatility of the cyanoacetamido moiety in the precursor for undergoing various reaction pathways such as dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions. These reactions contribute to the diversity of the synthesized products. Furthermore, the antitumor activities of these compounds were evaluated against three human cancer cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The results indicated that most compounds exhibited significant antiproliferative activity, suggesting potential for further biological investigations .

Derivatives of the Benzo[5,6]cyclohepta[1,2,3-Cd]thieno[3,2-C]pyridine System

The second paper describes the synthesis of derivatives within the benzo[5,6]cyclohepta[1,2,3-cd]thieno[3,2-c]pyridine system. The research began with an attempt to synthesize a tetracyclic base, which led to the unintended formation of two by-products. These by-products were identified as 8,9-dimethoxy-1,2,3,6,11,11a-hexahydrobenzo[5,6]cyclohepta[1,2,3-cd]thieno[3,2-c]pyridine and its 1-carbonitrile derivative. An N-methyl derivative was also prepared from the former compound. These products represent the first examples of a new heterocyclic system. The paper also reports the crystal and molecular structure of the cyanamide derivative, determined through X-ray crystallographic methods. This study contributes to the field by expanding the knowledge of heterocyclic chemistry and providing new compounds for potential applications .

Scientific Research Applications

Inhibition of Vascular Endothelial Growth Factor Receptor-2

4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide and its analogues have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition is important in controlling angiogenesis in cancer research, offering potential applications in tumor growth inhibition (Borzilleri et al., 2006).

Synthesis and Antimicrobial Activity

These compounds are also significant in the synthesis of new heterocycles, which have been tested and evaluated for their antimicrobial properties. The synthesis processes and the resultant compounds' efficacy against various microbial strains highlight the potential of these molecules in developing new antimicrobial agents (Bondock et al., 2008), (Abu-Melha, 2013).

Insecticidal Properties

Research also indicates the potential of these compounds in the development of insecticides. Studies have shown their efficacy against pests like the cotton leafworm, Spodoptera littoralis, suggesting their application in agricultural pest control (Fadda et al., 2017).

Application in Fluorescence and Biological Studies

These compounds are also used in fluorescence studies due to their unique properties. They have been utilized in the synthesis of novel structures showing remarkable fluorescence, which can be applied in biological imaging and studies (Vellaiswamy & Ramaswamy, 2017).

Utility in Organic Synthesis

These benzamides are used in organic synthesis, particularly in creating pyrimido and benzothiazole derivatives. Their reactivity and the ability to form various heterocyclic compounds make them valuable in synthetic chemistry (Baheti et al., 2002).

Role in Antimicrobial Dye Synthesis

They have been employed in the design and synthesis of antimicrobial dyes. These compounds serve as precursors for dyes with significant antimicrobial activity, offering potential applications in textile finishing and medical textiles (Shams et al., 2011).

properties

IUPAC Name |

4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3S/c1-29-18-10-11-19(30-2)21-20(18)26-23(31-21)27(14-17-5-3-4-12-25-17)22(28)16-8-6-15(13-24)7-9-16/h3-12H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYBGNSXMMAGMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B3013208.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013215.png)

![2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B3013217.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3013219.png)

![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3013221.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea](/img/structure/B3013228.png)

![1-(2,5-Dimethoxyphenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B3013230.png)

![N-(4-methoxyphenethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3013231.png)